molecular formula C8H10BFO3 B1591205 5-Ethoxy-2-fluorophenylboronic acid CAS No. 900174-60-9

5-Ethoxy-2-fluorophenylboronic acid

Cat. No.: B1591205
CAS No.: 900174-60-9
M. Wt: 183.97 g/mol
InChI Key: ISJGNUFTQTZLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-fluorophenylboronic acid is an organoboron compound belonging to the class of arylboronic acids. These compounds are valuable reagents in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings, which are widely used for the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

It is known that boronic acids, such as 5-ethoxy-2-fluorophenylboronic acid, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates.

Mode of Action

The This compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling reactions . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the formation of carbon-carbon bonds. This can lead to the synthesis of complex organic molecules with specific functionalities due to the presence of both the ethoxy and fluorine groups.

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of This compound’s action are primarily related to its role in the formation of carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, potentially impacting various biochemical processes.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant .

Biochemical Analysis

Biochemical Properties

5-Ethoxy-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, including those that catalyze the formation and breakdown of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, the compound’s ability to interact with nucleophiles and form covalent bonds can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid group in the compound can bind to active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with catalytic residues. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Furthermore, the fluorine atom in this compound can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target biomolecules. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under ambient conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. In in vitro studies, this compound has been shown to maintain its activity for several hours to days, depending on the experimental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can participate in reactions catalyzed by oxidoreductases, transferases, and hydrolases, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate or inhibitor for enzymes involved in the synthesis and degradation of complex organic molecules. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. Additionally, the presence of the ethoxy and fluorine groups in the compound can influence its solubility and membrane permeability, affecting its distribution within cells and tissues. These factors play a crucial role in determining the compound’s bioavailability and overall efficacy in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, this compound can accumulate in the cytoplasm, nucleus, or mitochondria, depending on the presence of specific binding partners and transport mechanisms. This localization can impact the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluorophenylboronic acid typically involves the reaction of 5-ethoxy-2-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the exothermic nature of the Grignard reaction

    Continuous flow systems: For efficient mixing and temperature control

    Purification: Crystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluorophenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with organic halides or triflates

    Oxidation: Conversion to phenols or quinones

    Substitution: Reactions with electrophiles to form substituted products

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as ethanol or water

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

    Substitution: Electrophiles like alkyl halides or acyl chlorides

Major Products Formed

    Suzuki-Miyaura Coupling: Biphenyl derivatives

    Oxidation: Fluoro-ethoxyphenols

    Substitution: Fluoro-ethoxyphenyl derivatives

Scientific Research Applications

5-Ethoxy-2-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules with specific functionalities.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes.

    Industry: Utilized in the creation of materials such as organic light-emitting diodes (OLEDs) and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-fluorophenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-propoxyphenylboronic acid
  • 2-Fluoro-5-hydroxyphenylboronic acid

Uniqueness

5-Ethoxy-2-fluorophenylboronic acid is unique due to the presence of both ethoxy and fluorine groups, which provide specific electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules with desired functionalities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJGNUFTQTZLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584405
Record name (5-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-60-9
Record name (5-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-2-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Ethoxy-2-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Ethoxy-2-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Ethoxy-2-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Ethoxy-2-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.